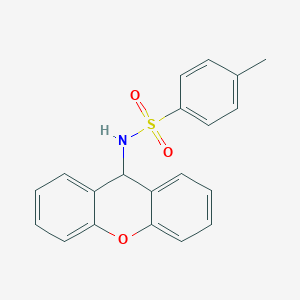
AH-7614
描述
准备方法
The synthesis of AH-7614 involves several steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with 9H-xanthene-9-amine under appropriate conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve ensuring the availability of high-purity starting materials and optimizing reaction conditions to maximize yield and purity.
化学反应分析
AH-7614 undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the xanthene moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the xanthene moiety can lead to the formation of xanthone derivatives .
科学研究应用
AH-7614 has several scientific research applications:
作用机制
The mechanism of action of AH-7614 involves its role as a selective antagonist of the FFAR4 receptor. By binding to this receptor, the compound inhibits the signaling pathways activated by long-chain free fatty acids . This inhibition affects various downstream processes, including the regulation of insulin secretion and inflammatory responses . The molecular targets and pathways involved include the inhibition of intracellular calcium accumulation and the modulation of β-arrestin2/TAB1-dependent signaling pathways .
相似化合物的比较
AH-7614 can be compared with other similar compounds, such as:
N-xanthen-9-yl-p-Toluenesulfonamide: This compound shares a similar structure but may have different functional groups or substituents that affect its biological activity.
Diarylsulfonamides: These compounds are also known to interact with the FFAR4 receptor and can serve as either agonists or antagonists.
Xanthone Derivatives: Compounds with a xanthone core structure exhibit various biological activities, including anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its selective antagonism of the FFAR4 receptor, making it a valuable tool in research focused on this receptor .
属性
IUPAC Name |
4-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-14-10-12-15(13-11-14)25(22,23)21-20-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)20/h2-13,20-21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCQEUZTOAAWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979307 | |
| Record name | 4-Methyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-06-3 | |
| Record name | NSC31171 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of AH-7614?
A1: this compound acts as a negative allosteric modulator (NAM) of FFA4/GPR120, meaning it binds to a site distinct from the endogenous ligand binding site and negatively impacts receptor activation. [, ]
Q2: How does this compound affect FFA4/GPR120 signaling?
A2: By binding allosterically, this compound inhibits FFA4/GPR120 signaling induced by various agonists, including both endogenous ligands like long-chain fatty acids and synthetic agonists. [, ]
Q3: Is the antagonistic effect of this compound dependent on the specific agonist used?
A3: Yes, research indicates that the nature of allosteric modulation by this compound exhibits agonist probe dependence, meaning its effectiveness varies depending on the specific agonist activating FFA4/GPR120. [, ]
Q4: What are some downstream effects observed upon this compound-mediated FFA4/GPR120 inhibition?
A4: Studies using this compound have revealed various downstream effects, including:
- Inhibition of adipocyte differentiation: this compound blocked endogenous FFA4/GPR120 activation in murine mesenchymal stem cells, preventing their differentiation into adipocyte-like cells. [, ]
- Exacerbation of liver inflammation in NASH: In GPR120/FFAR4 knockout mice, this compound worsened liver inflammation associated with non-alcoholic steatohepatitis (NASH). []
- Reversal of protective effects of DHA in NASH: this compound reversed the suppressive effects of docosahexaenoic acid (DHA) on inflammation and fibrosis in adipose tissue in a NASH mouse model. []
- Partial reversal of ω-3 PUFA protection in MI: this compound partially diminished the protective effect of ω-3 polyunsaturated fatty acids (PUFAs) against myocardial infarction (MI) in mice fed a diet enriched with ω-3 PUFAs. []
- Blockage of the preventive effect of EPA on TNF-α-induced inhibition of sugar uptake: this compound blocked the ability of EPA to prevent the reduction of sugar uptake caused by TNF-α. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C19H15NO3S, and its molecular weight is 353.41 g/mol.
Q6: Is there publicly available spectroscopic data for this compound?
A6: While the provided research abstracts don't include specific spectroscopic data, such information can likely be found in the full research articles or through chemical databases.
Q7: Are there any structural analogs of this compound with similar or different biological activity?
A7: Yes, a closely related chemical analog of this compound, named TUG-1387 (4-methyl-N-(9H-xanthen-9-yl)benzamide), has been synthesized. Interestingly, TUG-1387 lacks FFA4/GPR120 activity, highlighting the importance of the sulfonamide group in this compound for its interaction with the receptor. [, ]
Q8: In what model systems has this compound been studied?
A8: this compound has been investigated in various in vitro and in vivo models, including:
- Cell lines: CHO cells transfected with FFA4/GPR120 [], HT29 cells [], murine C3H10T1/2 mesenchymal stem cells [, ], RAW264.7 cells [], STC-1 cells [], MIN6 cells []
- Animal models: Mouse models of lipopolysaccharide (LPS)-induced acute lung injury [], cancer-induced cachexia [], myocardial infarction [], non-alcoholic steatohepatitis (NASH) [], colitis [, ], and LPS-induced inflammation []
- Ex vivo studies: Epididymal fat pads from wild-type and GPR120/FFAR4 knockout mice []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


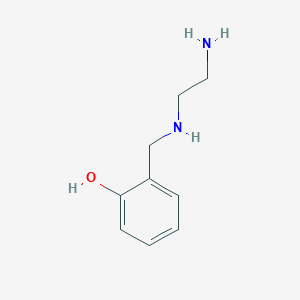
![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]-2,6-difluorobenzoic acid](/img/structure/B517562.png)
![4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline](/img/structure/B519008.png)
![4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid](/img/structure/B519130.png)
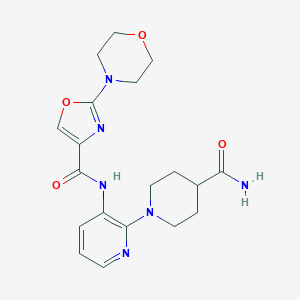
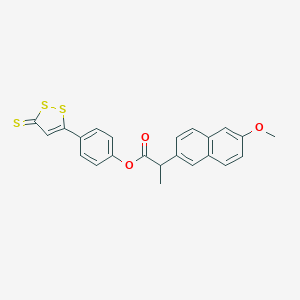
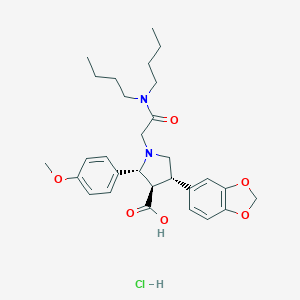
![4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B519789.png)
![(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid](/img/structure/B519832.png)
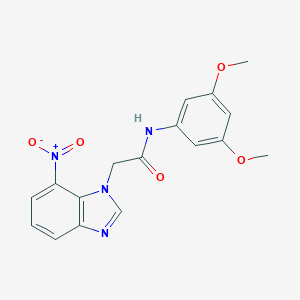

![(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide](/img/structure/B520084.png)

![3-{[(Benzo[1,3]dioxol-5-ylmethyl)-carbamoyl]-methyl}-4-(2-imidazol-1-yl-pyrimidin-4-yl)-piperazine-1-carboxylic acid methyl ester](/img/structure/B520569.png)
